molecular formula C8H9Br2N B1495878 (1R)-1-(3,4-dibromophenyl)ethan-1-amine

(1R)-1-(3,4-dibromophenyl)ethan-1-amine

Cat. No.: B1495878
M. Wt: 278.97 g/mol
InChI Key: OIFDONQQWGNRSM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(3,4-Dibromophenyl)ethan-1-amine is a chiral primary amine characterized by a bromine-substituted phenyl ring at positions 3 and 4, attached to a stereogenic carbon in the ethanamine backbone. The 3,4-dibromo substitution pattern confers significant steric and electronic effects, influencing reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

(1R)-1-(3,4-dibromophenyl)ethanamine

InChI

InChI=1S/C8H9Br2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1

InChI Key

OIFDONQQWGNRSM-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)Br)Br)N

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Halogenation: Bromine vs. Chlorine

  • (R)-1-(3,4-Dichlorophenyl)ethan-1-amine

    • Substituents : 3-Cl, 4-Cl.
    • Molecular Formula : C₈H₉Cl₂N.
    • Molecular Weight : 190.07 g/mol.
    • Key Differences : Chlorine atoms are smaller and less polarizable than bromine, reducing steric bulk and van der Waals interactions. The lower molecular weight may enhance solubility in polar solvents compared to brominated analogs.
    • Applications : Used as a research chemical in pharmacology, though specific biological data are unavailable .
  • (1R)-1-(3,4-Dibromophenyl)ethan-1-amine Substituents: 3-Br, 4-Br. Molecular Formula: C₈H₉Br₂N (estimated). Molecular Weight: ~290 g/mol (estimated).

Positional Isomerism: Dibromo Substitution Patterns

  • (1R)-1-(2,5-Dibromophenyl)ethan-1-amine Hydrochloride
    • Substituents : 2-Br, 5-Br.
    • Key Differences : The meta-para substitution (3,4-Br) in the target compound vs. ortho-meta (2,5-Br) alters electronic distribution. The 3,4-dibromo configuration may enhance resonance stabilization compared to 2,5-substitution.
    • Implications : Positional changes affect binding affinity in receptor-ligand interactions due to altered dipole moments and steric alignment .

Heterocyclic Analogs: Pyridine Derivatives

  • (1R)-1-(3-Fluoropyridin-2-yl)ethan-1-amine Dihydrochloride Substituents: Pyridine ring with 3-F. Molecular Formula: C₇H₁₁Cl₂FN₂. Molecular Weight: 213.08 g/mol. Fluorine’s electronegativity enhances polarity, improving aqueous solubility compared to brominated arenes .

Functional Group Variations: Methanesulfonyl vs. Halogen

  • (1R)-1-(4-Methanesulfonylphenyl)ethan-1-amine Hydrochloride Substituents: 4-SO₂CH₃. Molecular Formula: C₉H₁₄ClNO₂S. Molecular Weight: 235.73 g/mol. This group also enhances solubility in polar aprotic solvents .

Heavy Halogen Substitution: Iodine Analogs

  • (1R)-1-(3-Iodophenyl)ethan-1-amine
    • Substituents : 3-I.
    • Molecular Formula : C₈H₁₀IN.
    • Molecular Weight : 247.08 g/mol.
    • Key Differences : Iodine’s larger size and higher atomic weight increase lipophilicity and radiochemical stability, making it suitable for isotopic labeling in imaging studies. However, it may reduce metabolic stability compared to bromine .

Research Implications and Gaps

Further studies are needed to elucidate its synthesis, stability, and biological activity. The absence of melting points, solubility data, and pharmacological profiles in the evidence highlights opportunities for future research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.